4-(dimethylcarbamoyl)benzoic Acid 4-(dimethylcarbamoyl)benzoic Acid
Brand Name: Vulcanchem
CAS No.: 34231-49-7
VCID: VC5395791
InChI: InChI=1S/C10H11NO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6H,1-2H3,(H,13,14)
SMILES: CN(C)C(=O)C1=CC=C(C=C1)C(=O)O
Molecular Formula: C10H11NO3
Molecular Weight: 193.202

4-(dimethylcarbamoyl)benzoic Acid

CAS No.: 34231-49-7

Cat. No.: VC5395791

Molecular Formula: C10H11NO3

Molecular Weight: 193.202

* For research use only. Not for human or veterinary use.

4-(dimethylcarbamoyl)benzoic Acid - 34231-49-7

Specification

CAS No. 34231-49-7
Molecular Formula C10H11NO3
Molecular Weight 193.202
IUPAC Name 4-(dimethylcarbamoyl)benzoic acid
Standard InChI InChI=1S/C10H11NO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6H,1-2H3,(H,13,14)
Standard InChI Key LHIJETBHEKJGOK-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=CC=C(C=C1)C(=O)O

Introduction

Chemical Structure and Identification

Molecular Architecture

The compound consists of a benzoic acid backbone (C6H5COOH\text{C}_6\text{H}_5\text{COOH}) substituted at the fourth carbon by a dimethylcarbamoyl group ((CH3)2NC(O)\text{(CH}_3\text{)}_2\text{NC(O)}-). This arrangement confers both hydrophilic (carboxylic acid) and lipophilic (dimethylamide) properties, influencing its solubility and reactivity.

Structural Data:

  • IUPAC Name: 4-[(Dimethylamino)carbonyl]benzoic acid

  • SMILES: CN(C)C(=O)C1=CC=C(C=C1)C(=O)O

  • InChIKey: LHIJETBHEKJGOK-UHFFFAOYSA-N

Spectroscopic Characterization

  • Mass Spectrometry: Predicted molecular ion peaks at m/z 193.07 ([M+H]+^+) and 216.06 ([M+Na]+^+) .

  • Collision Cross Section: 140.9 Ų for [M+H]+^+ adducts, critical for ion mobility studies .

Synthesis and Optimization

Hydrolysis of Intermediate Esters

A high-yield method (88.26%) involves the base-mediated hydrolysis of methyl 4-(dimethylcarbamoyl)benzoate:

  • Reagents: Sodium hydroxide (25% aqueous), methanol/water solvent.

  • Conditions: Room temperature, 1-hour reaction followed by acidification to pH 4–5 .

  • Workup: Filtration and drying yield the pure product .

Chlorination-Hydrolysis Cascade

A patent route (CN108358776A) outlines:

  • Chlorination: 4-Xylyl alcohol treated with chlorine gas catalyzed by dibenzoyl peroxide (60–105°C).

  • Hydrolysis: Controlled water addition at 50–80°C to form 4-(chloromethyl)benzoic acid.

  • Acylation: Reaction with oxalyl chloride/DMF yields the target compound (88–90% purity) .

Alternative Approaches

  • Carbodiimide-Mediated Coupling: Using 1,1'-carbonyldiimidazole (CDI) in dimethylacetamide at 160–165°C, enabling direct amidation of benzoic acid precursors .

Physicochemical Properties

Basic Parameters

PropertyValueSource
Melting Point169–172°C
Density1.228 g/cm³
Boiling Point394.4°C (predicted)
LogP (Octanol-Water)1.09
PSA (Polar Surface Area)57.6 Ų

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF); low in water (<1 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions .

Biological and Pharmaceutical Relevance

Enzyme Inhibition

  • Acetylcholinesterase (AChE): Structural analogs demonstrate inhibitory activity (KiK_i values 13.6–33.0 nM), suggesting potential in Alzheimer’s disease therapeutics .

  • Carbonic Anhydrases (hCA I/II): Multitarget inhibition profiles highlight utility in managing glaucoma and epilepsy .

Analytical Applications

  • Lipid Derivatization: Deuterated derivatives enable precise tracking of glycerophosphoethanolamine lipids via precursor ion scanning (m/z 191–201) .

  • Mass Spectrometry Standards: Used as internal standards due to predictable fragmentation patterns .

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedP301+P312: Seek medical attention if ingested
H315: Skin irritationP264: Wash skin thoroughly
H319: Eye irritationP305+P351+P338: Rinse eyes
H335: Respiratory irritationP261: Avoid inhalation

Exposure Control

  • PPE: Nitrile gloves, goggles, and fume hoods required during handling .

  • Storage: In airtight containers at room temperature, away from oxidizers .

Analytical and Industrial Methods

Quantification Techniques

  • GC/MS: Derivatization with ethanol forms ethyl N,NN,N-dimethylcarbamate, detectable at 0.2 ppm LOD .

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >99% purity assessments .

Industrial Scale-Up

  • Cost Efficiency: Bulk synthesis via chlorination-hydrolysis reduces raw material costs by 40% compared to ester routes .

  • Byproduct Management: Distillation under reduced pressure (6 mmHg) isolates high-purity fractions (126–128°C) .

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